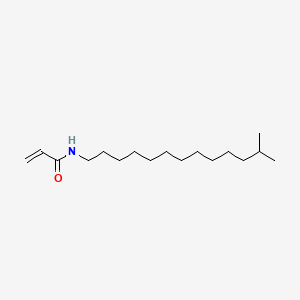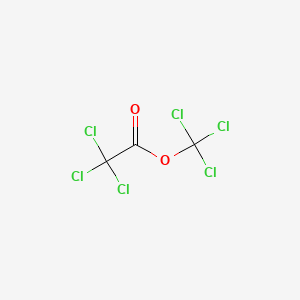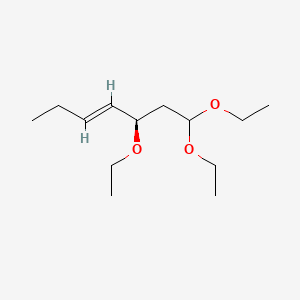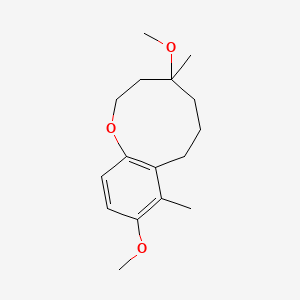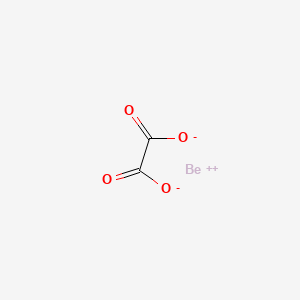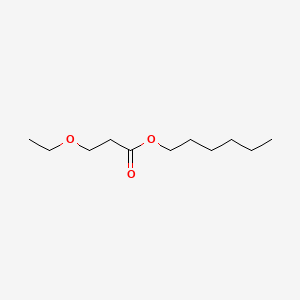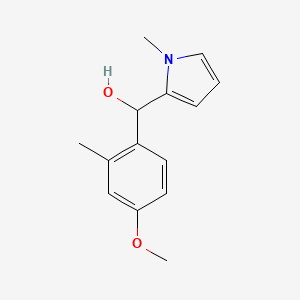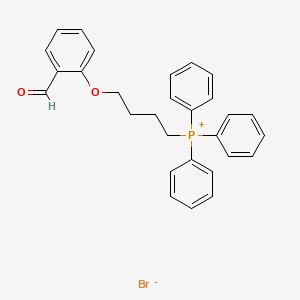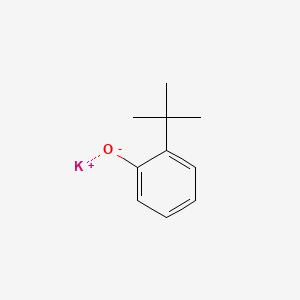
Potassium o-tert-butylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium o-tert-butylphenolate is an organic compound with the molecular formula C10H13KO. It is a potassium salt of o-tert-butylphenol, characterized by the presence of a tert-butyl group attached to the ortho position of the phenol ring. This compound is known for its strong basicity and is widely used in organic synthesis as a reagent and catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium o-tert-butylphenolate is typically prepared by the reaction of o-tert-butylphenol with potassium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The process involves the deprotonation of the phenol group by potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified by crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Potassium o-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It participates in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Potassium o-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and acylation.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It serves as a catalyst in polymerization reactions and as a stabilizer in the production of certain polymers.
Mecanismo De Acción
The mechanism of action of potassium o-tert-butylphenolate primarily involves its strong basicity and nucleophilicity. The phenolate ion can deprotonate weak acids and participate in nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways:
Deprotonation: The phenolate ion deprotonates weak acids, forming phenolic derivatives.
Nucleophilic Substitution: The phenolate ion attacks electrophilic centers, leading to the formation of substituted phenolic compounds.
Comparación Con Compuestos Similares
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacks the phenolic structure.
Sodium o-tert-butylphenolate: Similar in structure and reactivity but with sodium as the counterion.
Potassium phenolate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness: Potassium o-tert-butylphenolate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring strong bases and nucleophiles.
Propiedades
Número CAS |
41769-06-6 |
|---|---|
Fórmula molecular |
C10H13KO |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
potassium;2-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7,11H,1-3H3;/q;+1/p-1 |
Clave InChI |
MJJRTHQWOQIYOB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


